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Compound of Interest

5-lodo-N,N-dimethylpyridin-2-
Compound Name:
amine

Cat. No.: B1592744

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dimethylamino-5-iodopyridine is a halogenated pyridine derivative with potential applications
in pharmaceutical and materials science research. Its structure, featuring a dimethylamino
group at the 2-position and an iodine atom at the 5-position of the pyridine ring, makes it an
interesting building block for the synthesis of more complex molecules. The electron-donating
dimethylamino group and the versatile reactivity of the carbon-iodine bond offer multiple
avenues for synthetic transformations, such as cross-coupling reactions. This guide provides a
comprehensive overview of the available and predicted characterization data for this
compound, offering a valuable resource for researchers working with or considering the use of
this molecule.

While 2-dimethylamino-5-iodopyridine is commercially available, detailed experimental
characterization data is not widely published. This guide, therefore, combines reported
information with predicted data and analysis based on analogous compounds to provide a
thorough profile.

Molecular Identity and Physical Properties
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A clear definition of the molecule's fundamental properties is the first step in its
characterization.

Property Value Source

5-lodo-N,N-dimethylpyridin-2-
IUPAC Name _ ChemScene
amine

2-DiMethylaMino-5-

Synonyms odopyridine ChemicalBook
CAS Number 380381-36-2 ChemScene
Molecular Formula C7HolIN2 ChemScene
Molecular Weight 248.06 g/mol ChemScene
Appearance Solid (predicted) N/A

Melting Point Not reported N/A

Boiling Point Not reported N/A

Soluble in common organic
Solubility solvents (e.g., DMSO, DMF, N/A
CH2Clz, CHCIs) (predicted)

Synthesis and Reaction Chemistry

The synthesis of 2-dimethylamino-5-iodopyridine is not extensively detailed in the scientific
literature. However, a plausible synthetic route can be extrapolated from the synthesis of its
precursor, 2-amino-5-iodopyridine, and general methods for the N-methylation of
aminopyridines.

A common method for the synthesis of 2-amino-5-iodopyridine involves the direct iodination of
2-aminopyridine. One patented method describes dissolving 2-aminopyridine in water, followed
by the portion-wise addition of iodine. The reaction is then promoted by the addition of
hydrogen peroxide[1].
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Following the synthesis of 2-amino-5-iodopyridine, a subsequent N,N-dimethylation would yield
the target compound. This can typically be achieved using a methylating agent such as
dimethyl sulfate or methyl iodide in the presence of a base.

Plausible Synthetic Pathway

e.g., (CH3)2S04, Base
2-Aminopyridine lodination 2-Amino-5-iodopyridine N,N-Dimethylation 2-Dimethylamino-5-iodopyridine

Click to download full resolution via product page

Plausible synthetic workflow for 2-dimethylamino-5-iodopyridine.

Spectroscopic Characterization

Detailed experimental spectra for 2-dimethylamino-5-iodopyridine are not readily available in
the public domain. The following sections provide predicted spectroscopic data based on the
analysis of structurally similar compounds.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 2-dimethylamino-5-iodopyridine is expected to show signals
corresponding to the three distinct protons on the pyridine ring and a singlet for the two
equivalent methyl groups of the dimethylamino substituent. The chemical shifts can be
predicted by considering the electronic effects of the substituents. The dimethylamino group is
a strong electron-donating group, which will shield the ring protons, shifting them to a higher
field (lower ppm) compared to unsubstituted pyridine. Conversely, the iodine atom is an
electron-withdrawing group via induction and will deshield adjacent protons.

o H-3: Expected to be a doublet, shifted upfield due to the adjacent electron-donating
dimethylamino group.

e H-4: Expected to be a doublet of doublets, influenced by both H-3 and H-6.

o H-6: Expected to be a doublet, shifted downfield due to the deshielding effect of the
electronegative nitrogen and the iodine at the 5-position.
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e -N(CHs)2: A sharp singlet, typically appearing in the range of 2.8-3.2 ppm.

Proton Predicted Chemical Predicted Predicted Coupling
Shift (3, ppm) Multiplicity Constant (J, Hz)

H-6 ~8.2 d o5

" =76 dd ~8.5,2.5

H-3 ~6.4 d ~8.5

-N(CHs)2 ~3.1 s N/A

3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the
molecule. The carbon attached to the iodine (C-5) is expected to have a significantly lower
chemical shift due to the heavy atom effect. The carbon attached to the dimethylamino group
(C-2) will be shifted downfield.

Carbon Predicted Chemical Shift (6, ppm)
C-2 ~160

C-6 ~150

C-14 ~145

C-3 ~108

C-5 ~80

-N(CH3)2 ~38

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 2-dimethylamino-5-iodopyridine is expected to exhibit characteristic
absorption bands for the aromatic C-H stretching, C=C and C=N stretching of the pyridine ring,
and C-N stretching of the dimethylamino group.
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Wavenumber (cm~?)

Assignment

3100-3000 Aromatic C-H stretching

2950-2850 Aliphatic C-H stretching (-CHs)
1600-1550 C=C and C=N stretching (pyridine ring)
1350-1250 C-N stretching (aromatic amine)

Below 800 C-I stretching

Mass Spectrometry (Predicted)

In a mass spectrum, 2-dimethylamino-5-iodopyridine would be expected to show a prominent

molecular ion peak (M*) at m/z 248. The isotopic pattern of this peak would be characteristic of

a compound containing one iodine atom. Common fragmentation patterns would likely involve

the loss of a methyl group ([M-15]*) or the entire dimethylamino group.

Applications in Research and Development

While specific applications of 2-dimethylamino-5-iodopyridine are not widely documented, its

structural motifs suggest its potential utility in several areas of chemical research:

o Medicinal Chemistry: Pyridine scaffolds are prevalent in many pharmaceuticals. The

presence of the dimethylamino group can enhance solubility and bioavailability, while the

iodo group serves as a handle for further functionalization, for instance, in the synthesis of

kinase inhibitors.

o Materials Science: Halogenated organic compounds are used in the development of

materials with specific electronic or optical properties. The ability to form halogen bonds

could be exploited in crystal engineering.

» Organic Synthesis: As a substituted pyridine, it can be a valuable intermediate in the
synthesis of more complex heterocyclic systems. The iodo-substituent is particularly useful

for transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and

Buchwald-Hartwig couplings.
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Potential Research Applications

2-Dimethylamino-5-iodopyridine

[ Medicinal Chemistry
(

Materials Science Organic Synthesis
e.g., Kinase Inhibitors) (e.g., Crystal Engineering) (e.g., Cross-Coupling)
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Potential applications of 2-dimethylamino-5-iodopyridine.

Conclusion

2-Dimethylamino-5-iodopyridine is a chemical compound with significant potential for use in
synthetic chemistry and drug discovery. While a comprehensive set of experimentally
determined characterization data is not readily available in the public domain, this guide
provides a detailed overview based on available information and predictions from analogous
structures. Researchers are encouraged to perform their own analytical characterization to
confirm the identity and purity of this compound before use in their experiments. The
information and predicted data herein serve as a valuable starting point for such endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1592744#2-dimethylamino-5-iodopyridine-
characterization-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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